Mometasone furoate/montelukast

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

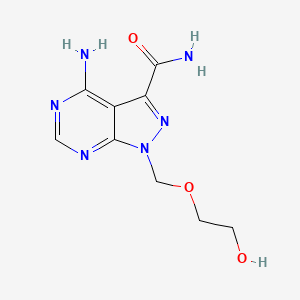

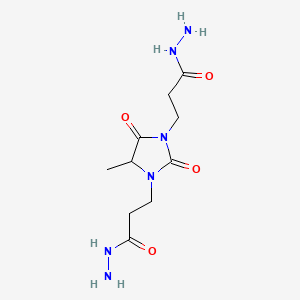

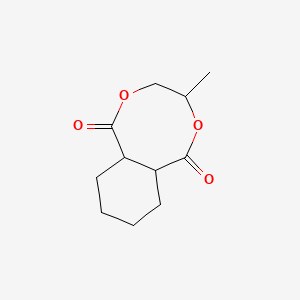

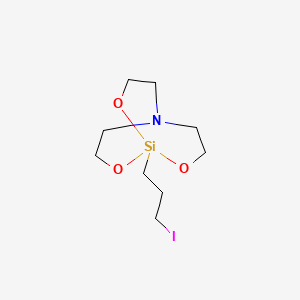

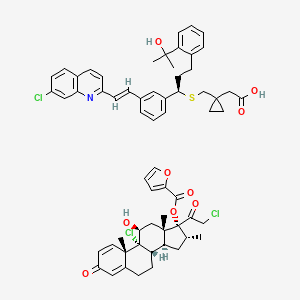

Mometasone furoate and montelukast are two distinct compounds often used in combination for their synergistic effects in treating various inflammatory and allergic conditions. Mometasone furoate is a synthetic corticosteroid with potent anti-inflammatory properties, while montelukast is a leukotriene receptor antagonist that helps in managing asthma and allergic rhinitis by blocking the action of leukotrienes, which are inflammatory chemicals in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mometasone Furoate: : The synthesis of mometasone furoate involves multiple steps, starting from the basic steroid structureThis is typically achieved through esterification reactions under controlled conditions .

Montelukast: The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and pH to achieve the desired chemical transformations efficiently .

Analyse Des Réactions Chimiques

Mometasone Furoate

Oxidation: Mometasone furoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.

Substitution: Halogenation reactions can introduce halogen atoms into the steroid nucleus, altering its biological activity.

Montelukast

Oxidation: Montelukast can undergo oxidative degradation, particularly at the sulfur-containing moiety.

Reduction: Reduction reactions can affect the nitro groups present in the molecule.

Substitution: Various substitution reactions can modify the quinoline core, leading to derivatives with different pharmacological properties.

Applications De Recherche Scientifique

Chemistry: : Both compounds are used as reference standards in analytical chemistry for the development of new analytical methods and quality control procedures .

Biology: : In biological research, these compounds are used to study the mechanisms of inflammation and allergic responses. They serve as tools to understand the role of corticosteroids and leukotriene antagonists in modulating immune responses .

Medicine: : Clinically, mometasone furoate and montelukast are used to treat conditions such as asthma, allergic rhinitis, and nasal polyps. Their combination has shown enhanced efficacy in reducing symptoms and improving patient outcomes .

Industry: : In the pharmaceutical industry, these compounds are formulated into various dosage forms such as nasal sprays, inhalers, and tablets. They are also used in the development of new therapeutic agents targeting inflammatory and allergic diseases .

Mécanisme D'action

Mometasone Furoate: : Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory gene expression. This results in decreased production of inflammatory mediators such as cytokines, chemokines, and prostaglandins .

Montelukast: : Montelukast works by blocking the cysteinyl leukotriene receptor (CysLT1), preventing leukotrienes from binding to their receptors. This inhibition reduces bronchoconstriction, mucus production, and inflammation in the airways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluticasone: Another corticosteroid used for similar indications as mometasone furoate.

Zafirlukast: Another leukotriene receptor antagonist similar to montelukast.

Uniqueness

Propriétés

Numéro CAS |

1147405-14-8 |

|---|---|

Formule moléculaire |

C62H66Cl3NO9S |

Poids moléculaire |

1107.6 g/mol |

Nom IUPAC |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |

InChI |

InChI=1S/C35H36ClNO3S.C27H30Cl2O6/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/b15-10+;/t32-;15-,18+,19+,21+,24+,25+,26+,27+/m11/s1 |

Clé InChI |

SQZRVXQPWXBJQN-ICDXXLHBSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.